molecular formula C25H20FNO5S B1669573 CP-85958 CAS No. 134002-60-1

CP-85958

Cat. No.: B1669573
CAS No.: 134002-60-1
M. Wt: 465.5 g/mol
InChI Key: RYSLZFOZDSIPHK-VOIUYBSRSA-N
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Description

(+)-CP-85958 is a compound known for its role as a cysteinyl leukotriene antagonist. It has a molecular formula of C25H20FNO5S and a molecular weight of 465.49 g/mol . This compound is primarily used in scientific research and has shown potential in various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-CP-85958 involves the preparation of heterocyclic chromanols. The process begins with the formation of a quinoline class of leukotriene antagonists. The initial step involves the reduction of conformational mobility to fix the molecule in a bioactive conformer . The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of (+)-CP-85958 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: (+)-CP-85958 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are optimized to ensure the desired transformation of the compound .

Major Products Formed: The major products formed from these reactions include derivatives of (+)-CP-85958 with enhanced pharmacological activity. These derivatives are studied for their potential use in treating various diseases .

Scientific Research Applications

(+)-CP-85958 has a wide range of scientific research applications. It is primarily used in the study of leukotriene pathways and their role in inflammatory diseases such as asthma. The compound is also used in the development of new drugs targeting cysteinyl leukotriene receptors .

Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits .

Mechanism of Action

The mechanism of action of (+)-CP-85958 involves its role as a cysteinyl leukotriene antagonist. It binds to cysteinyl leukotriene receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to inflammation . This mechanism makes it a potential candidate for treating inflammatory diseases such as asthma.

Comparison with Similar Compounds

  • CP-80,798
  • CP-199,330
  • CP-199,331

Comparison: (+)-CP-85958 is unique in its selective inhibition of cysteinyl leukotriene receptors. Compared to similar compounds like CP-80,798, which is a balanced 5-lipoxygenase inhibitor and leukotriene D4 antagonist, (+)-CP-85958 is more selective in its action . This selectivity makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

134002-60-1

Molecular Formula

C25H20FNO5S

Molecular Weight

465.5 g/mol

IUPAC Name

3-[[(3R,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]benzoic acid

InChI

InChI=1S/C25H20FNO5S/c26-17-4-7-22-20(10-17)27-23(33-22)13-31-18-5-6-21-19(11-18)24(28)16(12-32-21)9-14-2-1-3-15(8-14)25(29)30/h1-8,10-11,16,24,28H,9,12-13H2,(H,29,30)/t16-,24-/m1/s1

InChI Key

RYSLZFOZDSIPHK-VOIUYBSRSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O

SMILES

C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O

Appearance

Solid powder

134002-60-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-85958;  CP85958;  CP 85958;  UNII-CU98Q2IL7P;  (+)-Cp 85958.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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